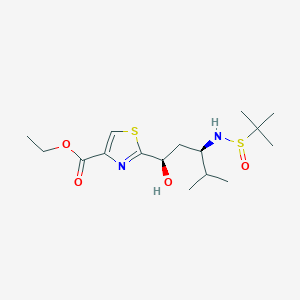![molecular formula C7H6N4O3 B15200783 1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15200783.png)
1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family This compound is characterized by its fused ring structure, which includes both imidazole and pyridine rings
Preparation Methods
The synthesis of 1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine derivative, the introduction of a nitro group followed by cyclization can yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as luminescent materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of 1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of specific enzymes or disruption of cellular processes.
Comparison with Similar Compounds
1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one can be compared with other similar compounds, such as:
1-Methyl-4-nitro-1H-imidazo[4,5-b]pyridine: This compound has a similar structure but differs in the position of the fused rings.
1-Methyl-4-nitro-1H-imidazo[4,5-d]pyridine: Another similar compound with a different ring fusion pattern.
1-Methyl-4-nitro-1H-imidazo[4,5-a]pyridine: This compound also shares structural similarities but has a different arrangement of the rings. The uniqueness of this compound lies in its specific ring fusion pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H6N4O3 |
|---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
1-methyl-4-nitro-3H-imidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C7H6N4O3/c1-10-4-2-3-8-6(11(13)14)5(4)9-7(10)12/h2-3H,1H3,(H,9,12) |
InChI Key |
DUCFXWCQGDWHHW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC=C2)[N+](=O)[O-])NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2Z)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B15200719.png)










